Fmoc-P(NH-boc)-L-phe-OH
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Overview
Description
Fmoc-P(NH-boc)-L-phe-OH: is a compound used in peptide synthesis. It is a derivative of phenylalanine, an essential amino acid, and is protected by two groups: the fluorenylmethyloxycarbonyl (Fmoc) group and the tert-butyloxycarbonyl (Boc) group. These protecting groups are crucial in peptide synthesis as they prevent unwanted side reactions during the formation of peptide bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-P(NH-boc)-L-phe-OH typically involves the following steps:
Protection of the Amino Group: The amino group of L-phenylalanine is first protected using the Boc group. This is achieved by reacting L-phenylalanine with di-tert-butyl dicarbonate in the presence of a base such as triethylamine.
Protection of the Carboxyl Group: The carboxyl group is then protected using the Fmoc group. This is done by reacting the Boc-protected L-phenylalanine with Fmoc chloride in the presence of a base like sodium bicarbonate.
Purification: The final product, this compound, is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar steps but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high yield and purity. The use of solid-phase peptide synthesis (SPPS) is common, where the peptide chain is assembled on an insoluble resin, allowing for easy separation and purification .
Chemical Reactions Analysis
Types of Reactions
Deprotection Reactions: The Fmoc and Boc groups can be removed under specific conditions. The Fmoc group is typically removed using a base such as piperidine, while the Boc group is removed using an acid like trifluoroacetic acid.
Coupling Reactions: Fmoc-P(NH-boc)-L-phe-OH can undergo coupling reactions to form peptide bonds. This is usually done using coupling reagents like HATU or DIC in the presence of a base.
Common Reagents and Conditions
Deprotection: Piperidine for Fmoc removal, trifluoroacetic acid for Boc removal.
Coupling: HATU or DIC as coupling reagents, often in the presence of a base like N-methylmorpholine.
Major Products
Deprotected Amino Acid: Removal of the Fmoc and Boc groups yields L-phenylalanine.
Peptide Chains: Coupling reactions result in the formation of peptide chains, which can be further elongated or modified.
Scientific Research Applications
Chemistry
In chemistry, Fmoc-P(NH-boc)-L-phe-OH is used in the synthesis of peptides and proteins. It serves as a building block in solid-phase peptide synthesis, allowing for the creation of complex peptide sequences with high precision .
Biology
In biological research, peptides synthesized using this compound are used to study protein-protein interactions, enzyme-substrate interactions, and receptor-ligand binding. These peptides can also be used as antigens in immunological studies.
Medicine
In medicine, peptides synthesized from this compound are used in drug development. They can serve as therapeutic agents, targeting specific proteins or pathways involved in diseases. Peptide-based drugs are being explored for their potential in treating cancer, infectious diseases, and metabolic disorders.
Industry
In the industrial sector, this compound is used in the production of peptide-based materials. These materials have applications in biotechnology, nanotechnology, and materials science.
Mechanism of Action
The mechanism of action of Fmoc-P(NH-boc)-L-phe-OH is primarily related to its role in peptide synthesis. The Fmoc and Boc groups protect the amino and carboxyl groups, respectively, preventing unwanted side reactions. During peptide synthesis, these protecting groups are selectively removed to allow for the formation of peptide bonds. The resulting peptides can then interact with specific molecular targets, such as enzymes, receptors, or other proteins, to exert their biological effects .
Comparison with Similar Compounds
Similar Compounds
Fmoc-L-phe-OH: Similar to Fmoc-P(NH-boc)-L-phe-OH but lacks the Boc protection on the amino group.
Boc-L-phe-OH: Similar but lacks the Fmoc protection on the carboxyl group.
Fmoc-L-ala-OH: An alanine derivative with Fmoc protection.
Uniqueness
This compound is unique due to the dual protection of both the amino and carboxyl groups. This dual protection allows for greater control and precision in peptide synthesis, reducing the risk of side reactions and improving the overall yield and purity of the final product .
Properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H30N2O6/c1-29(2,3)37-28(35)30-19-14-12-18(13-15-19)16-25(26(32)33)31-27(34)36-17-24-22-10-6-4-8-20(22)21-9-5-7-11-23(21)24/h4-15,24-25H,16-17H2,1-3H3,(H,30,35)(H,31,34)(H,32,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVUAOWDVYMUKPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H30N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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